For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Propargyl-PEG10-alcohol
Propargyl-PEG10-alcohol is a heterobifunctional chemical linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols.
Core Concepts and Chemical Profile
Propargyl-PEG10-alcohol is a molecule comprised of three key functional components:
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A Propargyl Group: This terminal alkyne (-C≡CH) serves as a reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2]
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A Polyethylene Glycol (PEG) Linker: The PEG10 designation indicates ten repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the aqueous solubility and biocompatibility of the molecule and any conjugate it forms.[3]
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A Terminal Alcohol Group: The hydroxyl (-OH) group provides a site for further chemical modification or can remain as a terminal functional group.
This unique structure makes it a versatile tool for covalently linking different molecules together with high efficiency and specificity.
Quantitative Data Summary
The physicochemical properties of Propargyl-PEG10-alcohol are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₄₀O₁₀ | [3] |
| Molecular Weight | 452.5 g/mol | [3][4] |
| CAS Number | 2055022-35-8 | [3] |
| Purity | ≥95% - 98% | [1][3][4] |
| Appearance | Colorless liquid | [5] |
| Solubility | Water, DMSO, DCM, DMF | [3][5] |
| Storage Temperature | -20°C | [3][6] |
| Density | ~1.093 g/cm³ (Predicted) | [5] |
| pKa | ~14.36 (Predicted) | [5] |
Chemical Structure
The diagram below illustrates the molecular structure of Propargyl-PEG10-alcohol, highlighting its distinct functional ends.
Caption: Chemical structure of Propargyl-PEG10-alcohol.
Core Applications and Methodologies
Click Chemistry
Propargyl-PEG10-alcohol is a key reagent for click chemistry, a class of reactions that are rapid, selective, and high-yielding.[1] The terminal alkyne of the propargyl group readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an azide-modified molecule.[2][4] This reaction is widely used for labeling and modifying biomolecules because it proceeds efficiently in aqueous environments and does not interfere with native biological functional groups.[7]
This protocol outlines a general procedure for conjugating Propargyl-PEG10-alcohol to an azide-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
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Propargyl-PEG10-alcohol
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Azide-modified molecule of interest
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Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
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Sodium ascorbate (B8700270) (or another reducing agent)
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Solvent (e.g., DMSO, DMF) for dissolving reagents
Procedure:
-
Reagent Preparation:
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Prepare a stock solution of the azide-modified molecule in an appropriate buffer.
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Prepare a stock solution of Propargyl-PEG10-alcohol in DMSO or the reaction buffer.
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Prepare a 10 mM stock solution of CuSO₄ in deionized water.
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Prepare a 10 mM stock solution of TBTA in DMSO.
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Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Assembly:
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In a microcentrifuge tube, add the azide-modified molecule to the desired final concentration in the reaction buffer.
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Add Propargyl-PEG10-alcohol to the reaction mixture (typically at a 1.5 to 10-fold molar excess over the azide (B81097) molecule).
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Premix the CuSO₄ and TBTA solutions in a 1:1 molar ratio to form the copper-ligand complex.
-
Add the copper-TBTA complex to the reaction mixture to a final concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method based on its properties, such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
-
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
PROTAC Development
Propargyl-PEG10-alcohol is an important building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The PEG10 chain in Propargyl-PEG10-alcohol provides a flexible and soluble linker of a defined length, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[6]
Caption: Logical relationship of components in a PROTAC molecule.
Synthesis of Propargyl-PEG Derivatives
While specific, proprietary synthesis methods for Propargyl-PEG10-alcohol may vary, a general and plausible synthetic route can be described. One common method involves the modification of a PEG starting material. For instance, a PEG molecule with a terminal hydroxyl group can be reacted with a propargyl-containing electrophile, such as propargyl bromide, in the presence of a base. This process, known as propargylation, introduces the terminal alkyne group.
This protocol is a conceptual representation based on standard organic synthesis techniques for creating propargyl-terminated PEGs.[8]
Materials:
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HO-PEG10-OH (Decaethylene glycol)
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Propargyl bromide
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A strong base (e.g., Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH))
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Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Quenching agent (e.g., water or a saturated ammonium (B1175870) chloride solution)
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Extraction solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Deprotonation: Dissolve HO-PEG10-OH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0°C).
-
Add the base (e.g., NaH) portion-wise to deprotonate one of the terminal hydroxyl groups, forming an alkoxide. Stir for 30-60 minutes at 0°C.
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Propargylation: Add propargyl bromide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Workup: Carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution.
-
Extraction: Extract the product into an organic solvent like DCM. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired Propargyl-PEG10-alcohol from unreacted starting material and the di-propargylated byproduct.
Caption: Conceptual workflow for the synthesis of Propargyl-PEG10-alcohol.
Conclusion
Propargyl-PEG10-alcohol is a highly valuable and versatile chemical tool. Its well-defined structure, combining a reactive alkyne handle with a biocompatible PEG spacer, makes it indispensable for researchers in chemistry, biology, and medicine. From enabling precise bioconjugation via click chemistry to providing the critical linking element in next-generation therapeutics like PROTACs, its applications continue to expand, driving innovation across the scientific landscape.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. Alkyne | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG10-alcohol, 2055022-35-8 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG10-alcohol CAS#: 2055022-35-8 [m.chemicalbook.com]
- 6. Propargyl-PEG10-alcohol - Immunomart [immunomart.com]
- 7. interchim.fr [interchim.fr]
- 8. mdpi.com [mdpi.com]
